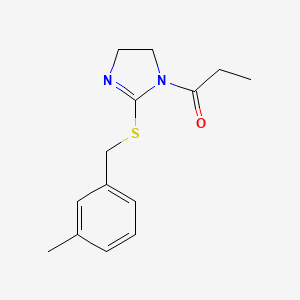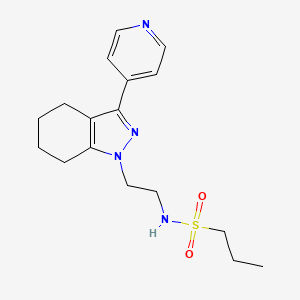
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate: is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis and as a protecting group in organic chemistry. The compound features a tert-butyl group, a fluoren-9-ylmethoxy carbonyl group, and a D-lysine amino acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate typically involves the following steps:
Protection of the amino group: : The amino group of D-lysine is protected using a tert-butoxycarbonyl (Boc) group to form Boc-D-lysine.
Activation of the carboxyl group: : The carboxyl group of Boc-D-lysine is activated using reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an active ester.
Coupling with fluoren-9-ylmethanol: : The activated ester is then coupled with fluoren-9-ylmethanol in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.
Reduction: : The carbonyl group can be reduced to form an alcohol.
Substitution: : The fluoren-9-ylmethoxy carbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Amine oxide derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Substituted fluoren-9-ylmethoxy carbonyl derivatives.
Scientific Research Applications
Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: : It serves as a protecting group for amino acids in peptide synthesis, ensuring that the amino group remains unreactive during coupling reactions.
Molecular Biology: : It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Industry: : It is used in the production of various chemical compounds and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate exerts its effects involves its role as a protecting group in peptide synthesis. The tert-butyl group prevents the amino group from reacting with other reagents, allowing for selective reactions to occur at other sites on the molecule. The fluoren-9-ylmethoxy carbonyl group provides a handle for further chemical modifications.
Molecular Targets and Pathways
The compound does not have specific molecular targets or pathways as it is primarily used as a chemical reagent. Its role is to protect the amino group during peptide synthesis, ensuring that the desired sequence of amino acids is achieved.
Comparison with Similar Compounds
Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate is similar to other amino acid derivatives used in peptide synthesis, such as Fmoc-lysine and Boc-lysine. its unique combination of the tert-butyl group and fluoren-9-ylmethoxy carbonyl group makes it particularly useful for specific applications in peptide synthesis and drug development.
Similar Compounds
Fmoc-Lys-OtBu: : Similar in structure but uses a different protecting group.
Boc-Lys-OtBu: : Similar in structure but uses a different protecting group.
Fmoc-Asp-OtBu: : Similar in structure but uses a different amino acid.
Properties
IUPAC Name |
tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATXIRBCQJWVSF-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclopentyl)-2-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B2985380.png)
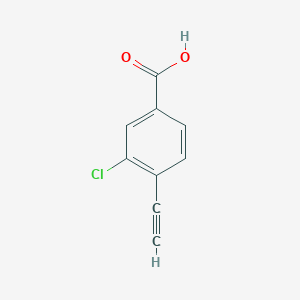
![Thieno[3,2-b]furan](/img/structure/B2985385.png)

![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2985387.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2985388.png)
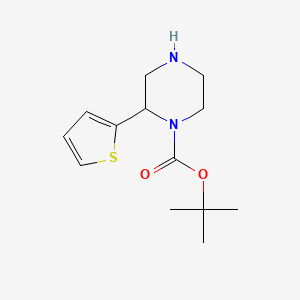
![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B2985391.png)
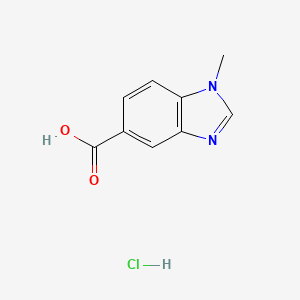
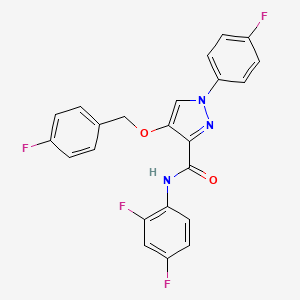
![N-(3,4-dimethylphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2985396.png)
